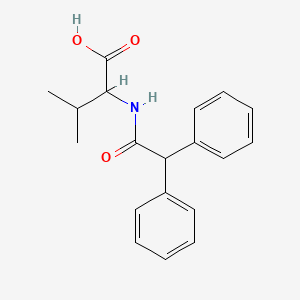
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate" is a heterocyclic compound that appears to be related to various research areas, including organic synthesis and potential applications in agrochemicals and pharmaceuticals. The papers provided discuss related compounds and their synthesis, structural characterization, and potential applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions, as seen in the formation of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid derivatives from ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate . Similarly, the synthesis of potassium 2,4 and 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate involves a reaction between 2-methylsufonyl4, 6-dimethoxypyrimidine and dihydroxy benzoic acid in the presence of potassium carbonate and hydroxide . These methods suggest that the synthesis of the compound may also involve a multi-step reaction with careful selection of reagents and conditions to introduce the pyrimidinylthio group and the bis(trifluoromethyl)benzoate moiety.
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties of a compound. The study of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, involved various spectroscopic techniques and X-ray crystallography, complemented by density functional theory (DFT) calculations . This approach could be applied to the compound to determine its molecular geometry, vibrational wavenumbers, and chemical shifts, providing insight into its molecular structure.
Chemical Reactions Analysis
The reactivity of related heterocyclic compounds can be quite diverse. For instance, 2-methyl-4-oxo-4H-1-benzopyrans can undergo reactions with carbon nucleophiles, leading to various derivatives including quinoxalinyl and benzothiazinyl derivatives . The compound may also exhibit reactivity towards nucleophiles, potentially leading to a range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the acidity, lipophilicity, and metabolic stability of a compound . The pyrimidinylthio group may also contribute to the compound's chemical reactivity and potential biological activity. Understanding these properties is essential for predicting the behavior of the compound in various environments and for potential applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis Techniques
Advanced synthesis techniques, including microwave irradiation and electrochemical methods, have been employed to prepare pyrimidine-linked heterocyclics. These methods offer advantages in terms of efficiency and environmental friendliness. For example, microwave irradiation has been used to synthesize pyrimidine linked pyrazole heterocyclics, demonstrating potential for the efficient preparation of similar compounds (Deohate & Palaspagar, 2020).
Biological Activity
The antimicrobial and insecticidal activities of pyrimidine derivatives have been a focal point of research. Some compounds show significant activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents. For instance, novel pyrimidine derivatives have demonstrated antibacterial and antifungal properties, underscoring their potential in addressing microbial resistance (Khan et al., 2015).
Chemical Properties and Interactions
Molecular Interactions
The study of molecular solids involving pyrimidine derivatives reveals the importance of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures. Such insights can inform the design of new materials with specific properties (Wang et al., 2014).
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-bis(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N2O4S/c20-18(21,22)11-4-10(5-12(6-11)19(23,24)25)16(29)31-15-8-30-13(7-14(15)28)9-32-17-26-2-1-3-27-17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWKKRWYLLLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)
methanone](/img/structure/B2542325.png)
![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)




![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)
![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)

![(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2542342.png)